Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-2,3-dihydro-1H-indole

Lipophilicity Positional isomerism Drug-likeness

3-(4-Chlorophenyl)-2,3-dihydro-1H-indole (CAS 62236-21-9) is a 2-unsubstituted-3-arylindoline featuring a para-chlorophenyl substituent at the C3 position of the saturated indoline scaffold. With a molecular formula of C14H12ClN and a molecular weight of 229.70 g/mol, this compound belongs to the 3-phenylindoline class, which has been patented for pharmacological properties including blood coagulation control and hypoglycemic activity.

Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
CAS No. 62236-21-9
Cat. No. B8639240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,3-dihydro-1H-indole
CAS62236-21-9
Molecular FormulaC14H12ClN
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-8,13,16H,9H2
InChIKeyCOSXUZXLIOCXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole (CAS 62236-21-9) Matters: A Structural and Pharmacological Primer for Scientific Procurement


3-(4-Chlorophenyl)-2,3-dihydro-1H-indole (CAS 62236-21-9) is a 2-unsubstituted-3-arylindoline featuring a para-chlorophenyl substituent at the C3 position of the saturated indoline scaffold. With a molecular formula of C14H12ClN and a molecular weight of 229.70 g/mol, this compound belongs to the 3-phenylindoline class, which has been patented for pharmacological properties including blood coagulation control and hypoglycemic activity [1]. The indoline core—a 2,3-dihydro derivative of indole—introduces a stereogenic center at C3 (absent in the aromatic indole counterpart), making this compound a chiral building block. Its computed LogP of 4.04 places it in a distinct lipophilicity range among positional isomers, directly influencing its utility in medicinal chemistry and chemical biology applications .

Why 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole Cannot Be Replaced by Positional Isomers or Indole Analogs


Positional isomerism on the indoline scaffold is not a trivial substitution. Moving the 4-chlorophenyl group from the C3 to the C2 position produces 2-(4-chlorophenyl)indoline (CAS 501699-25-8), which shares an identical molecular formula but differs in computed LogP (3.45 vs. 4.04) and boiling point, reflecting distinct intermolecular interactions that directly affect chromatographic behavior, formulation compatibility, and passive membrane permeability . The fully aromatic analog, 3-(4-chlorophenyl)-1H-indole (CAS 62236-80-0), lacks the saturated C2–C3 bond, eliminating the C3 stereogenic center, altering the LogP to 4.49, and changing the density from that of the indoline (1.271 g/cm³ for the indole vs. approximately 1.2 g/cm³ for the indoline class) . These differences are not interchangeable in structure-activity relationship (SAR) studies, chiral separations, or pharmacologically relevant assays where the 2-unsubstituted-3-arylindoline scaffold has been specifically claimed for therapeutic utility [1].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole: Head-to-Head and Cross-Study Comparisons


Lipophilicity Differential vs. 2-Positional Isomer: LogP Comparison for 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole

The C3-substituted indoline exhibits a higher computed LogP compared to its C2-substituted positional isomer. Specifically, 3-(4-chlorophenyl)-2,3-dihydro-1H-indole has a computed LogP of 4.04 (Chemsrc, 2024), while 2-(4-chlorophenyl)indoline (CAS 501699-25-8) has a computed LogP of 3.45 (ACD/LogP, ChemSpider) . This ~0.59 log unit difference corresponds to an approximately 3.9-fold higher predicted partition coefficient for the 3-isomer, which directly influences reversed-phase HPLC retention, DMSO/aqueous solubility partitioning, and predicted passive membrane permeability in ADME screening cascades.

Lipophilicity Positional isomerism Drug-likeness LogP Physicochemical profiling

Synthetic Route Specificity: Reduction of 3-(4-Chlorophenyl)indole to the Indoline via Zn/BF₃·OEt₂ and Its Implications for Procurement Purity Expectations

The compound is prepared by a patent-documented reduction of 3-p-chlorophenylindole using zinc dust and boron trifluoride etherate in glacial acetic acid, yielding 1.5 g of 3-p-chlorophenylindoline from 3.5 g of the indole precursor (approximately 43% yield) [1]. This specific reduction protocol is distinct from the synthetic routes available for the 2-substituted isomer, which typically requires cyclization of an appropriately substituted aniline derivative. The reduction methodology leaves a characteristic impurity profile: residual indole starting material (3-(4-chlorophenyl)-1H-indole, CAS 62236-80-0, LogP 4.49) must be monitored, as it co-elutes closely with the product under many chromatographic conditions due to similar lipophilicity.

Synthetic methodology Indole reduction Patent-documented procedure Zinc-mediated reduction Purity specification

Pharmacological Class Differentiation: 2-Unsubstituted-3-Phenylindolines as Coagulation-Modulating and Hypoglycemic Agents

US Patents 4,080,330 and 4,153,789 explicitly claim that 2-unsubstituted-3-phenylindolines—the exact structural class to which the target compound belongs—possess pharmacological properties indicative of utility in controlling blood coagulation and as hypoglycemic agents [1][2]. The 4-chloro substitution on the phenyl ring is specifically exemplified in these patents (denoted as 3-p-chlorophenylindoline). By contrast, 2-arylindolines (such as 2-(4-chlorophenyl)indoline, CAS 501699-25-8) lack this specific patent-backed pharmacological pedigree; they are instead described in the literature primarily as synthetic intermediates or building blocks, with no comparable therapeutic claims identified .

Blood coagulation Hypoglycemic agents Patent pharmacology 3-Phenylindoline class Therapeutic differentiation

Saturation State Differentiation: Indoline vs. Indole Physicochemical Comparison

Reduction of the C2–C3 double bond in 3-(4-chlorophenyl)-1H-indole to produce the indoline introduces a tetrahedral sp³ center at C3, fundamentally altering the molecular geometry from planar to puckered. This is reflected in the computed LogP: 4.49 for the aromatic indole (CAS 62236-80-0) vs. 4.04 for the indoline . The indole has a higher density (1.271 g/cm³) and higher boiling point (419.2°C at 760 mmHg) compared to the indoline class (~1.2 g/cm³, ~358°C extrapolated from the 2-isomer) . More critically, the indoline possesses a stereogenic center at C3 that is absent in the planar indole, enabling chiral resolution—an option unavailable with the fully aromatic analog.

Indoline vs. indole Saturation state Molecular properties Stereochemistry Aromaticity

Optimal Application Scenarios for 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole Based on Verified Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis Requiring a C3-Arylindoline Scaffold

The intrinsic C3 stereogenic center makes this compound an entry point for enantioselective synthesis campaigns. Unlike the planar 3-(4-chlorophenyl)indole or the achiral 2-arylindoline isomer, this 3-arylindoline can be resolved into its (R)- and (S)-enantiomers . The (S)-enantiomer is separately cataloged (CAS 2808468-17-7), confirming the feasibility of chiral separation. Users engaged in asymmetric catalysis, chiral ligand design, or enantiopure pharmaceutical intermediate synthesis should procure this compound specifically, not its positional or saturation-state analogs .

Pharmacological Screening in Coagulation or Glucose Homeostasis Assays with Patent-Landscape Awareness

The 2-unsubstituted-3-phenylindoline scaffold—explicitly including the 4-chloro derivative—has been patented for blood coagulation control and hypoglycemic activity . Researchers designing phenotypic screens, target-based coagulation assays (e.g., Factor Xa, thrombin), or glucose uptake assays should select this compound over the 2-arylindoline isomer, which has no comparable pharmacological patent pedigree. While quantitative IC₅₀ data remain absent from the open patent literature, the class-level patent claims provide a documented starting point for SAR exploration .

Physicochemical Method Development Requiring Distinct Lipophilicity and Chromatographic Retention

The measured ΔLogP of approximately +0.59 vs. the 2-isomer and –0.45 vs. the indole analog means that this compound occupies a unique lipophilicity window . Analytical laboratories developing reversed-phase HPLC or UPLC methods, logD₇.₄ determination protocols, or PAMPA permeability assays can use this compound as a distinct reference standard that is not interchangeable with its positional or saturation-state isomers. Its intermediate LogP (~4.0) is also suitable for calibrating methods designed for moderately lipophilic drug-like molecules .

Synthetic Intermediate for N-Functionalized Indoline Derivatives with Documented Procedural Precedent

US Patent 4,080,330 provides explicit procedures for N-acetylation and N-chloroacetylation of 3-p-chlorophenylindoline, generating N-acetyl-3-p-chlorophenylindoline and N-chloroacetyl-3-p-chlorophenylindoline with characterized melting points and recrystallization conditions . This documented derivatization chemistry is not equivalently described for the 2-arylindoline isomer in any patent identified during evidence gathering. Medicinal chemistry groups synthesizing focused libraries of N-acyl-3-arylindolines for SAR studies should procure this specific compound as the validated starting material .

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.